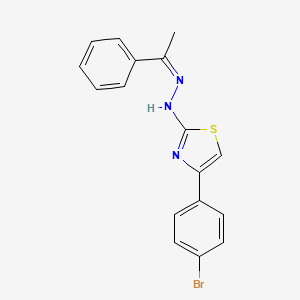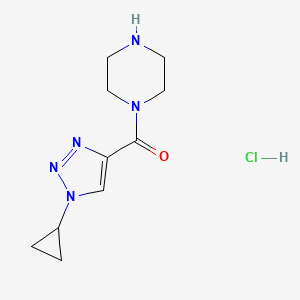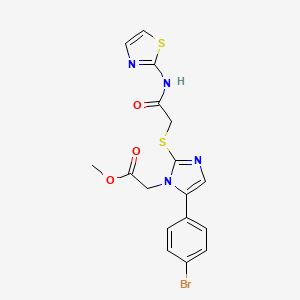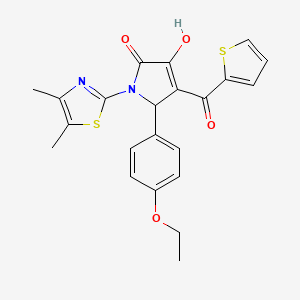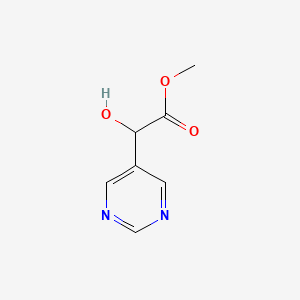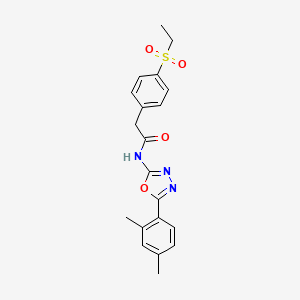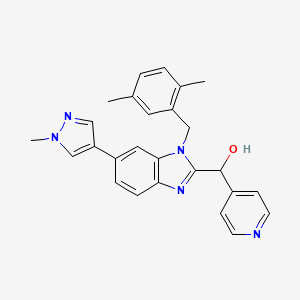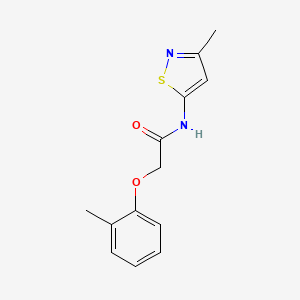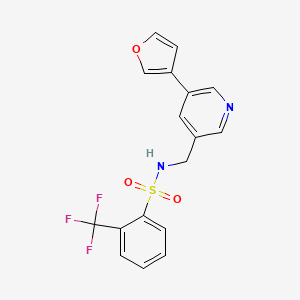![molecular formula C20H16N2O8S2 B2997691 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid CAS No. 431984-23-5](/img/structure/B2997691.png)
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, sulfonylamino, and sulfamoyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by amination and subsequent carboxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl or carboxyl groups, potentially converting them into sulfides or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or sulfides.
科学研究应用
3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism by which 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino and sulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carboxyl group may also participate in binding to active sites of enzymes, modulating their function.
相似化合物的比较
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Chlorosulfonylbenzoic acid
Comparison: Compared to these similar compounds, 3-[[4-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of both sulfonylamino and sulfamoyl groups allows for more versatile interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry research.
属性
IUPAC Name |
3-[[4-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S2/c23-19(24)13-3-1-5-17(11-13)31(27,28)21-15-7-9-16(10-8-15)22-32(29,30)18-6-2-4-14(12-18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOLYYASMONLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
